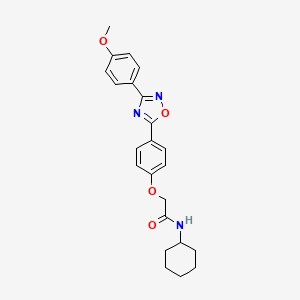
N-cyclohexyl-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in various cancers and other diseases that are associated with aberrant CK2 activity.
Mechanism of Action
N-cyclohexyl-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide targets CK2 by binding to the ATP-binding site of the kinase. This blocks the kinase activity of CK2, leading to the inhibition of downstream signaling pathways that are involved in cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and physiological effects:
This compound has been shown to have a selective inhibitory effect on CK2, with little to no effect on other kinases. It has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy. In addition to its anti-cancer effects, this compound has also been shown to have potential therapeutic applications in other diseases, including neurodegenerative diseases, viral infections, and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-cyclohexyl-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its high selectivity for CK2, which allows for specific targeting of this kinase without affecting other cellular processes. This compound also has good bioavailability and can be administered orally, making it a convenient option for clinical use. However, one of the limitations of this compound is its potential for off-target effects, which may limit its therapeutic efficacy in some cases.
Future Directions
There are several future directions for research on N-cyclohexyl-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is the development of combination therapies that incorporate this compound with other chemotherapeutic agents. Another area of interest is the identification of biomarkers that can predict response to this compound treatment. Additionally, further studies are needed to fully understand the mechanisms of action of this compound and its potential applications in other diseases beyond cancer.
Synthesis Methods
The synthesis of N-cyclohexyl-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves a series of reactions that are carried out in a stepwise manner. The first step involves the synthesis of 4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenol, which is then coupled with 2-chloro-N-cyclohexylacetamide in the presence of a base to form this compound. The synthesis of this compound has been optimized to yield a high purity product with good yields.
Scientific Research Applications
N-cyclohexyl-2-(4-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in various cancers, including breast cancer, prostate cancer, and multiple myeloma. It has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is overexpressed in many cancers. This compound has also been shown to enhance the efficacy of other chemotherapeutic agents, making it a promising candidate for combination therapy.
properties
IUPAC Name |
N-cyclohexyl-2-[4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-28-19-11-7-16(8-12-19)22-25-23(30-26-22)17-9-13-20(14-10-17)29-15-21(27)24-18-5-3-2-4-6-18/h7-14,18H,2-6,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHWKCQCVAOIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

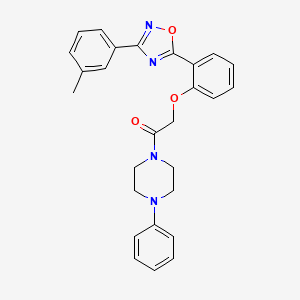

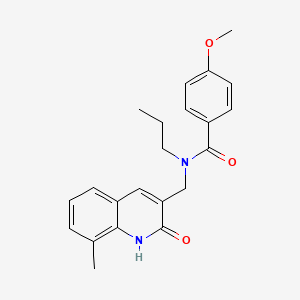
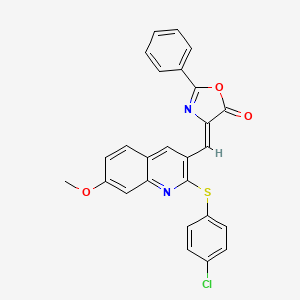
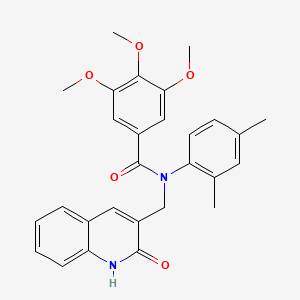
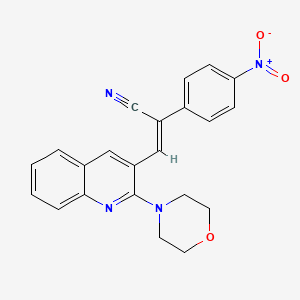
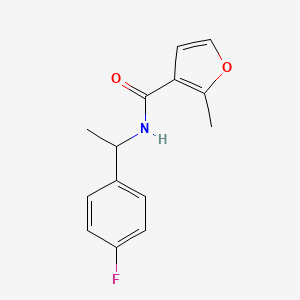
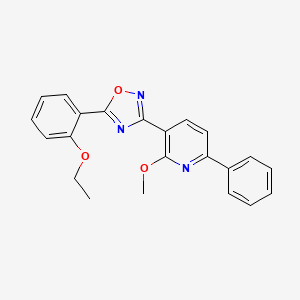
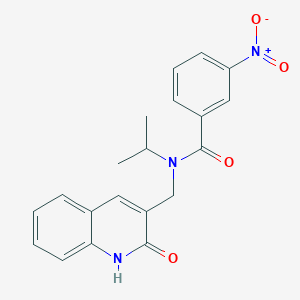
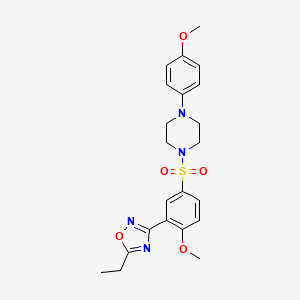
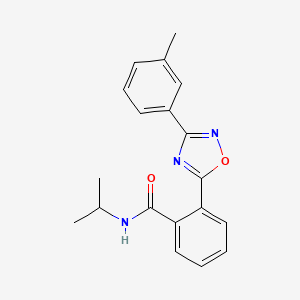
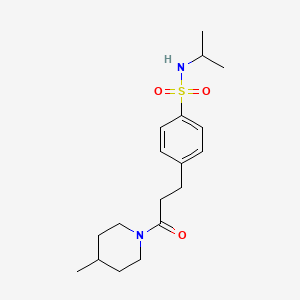
![2-(2-(4-Chlorophenyl)-3-((4-(3-fluorobenzoyl)piperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)benzonitrile](/img/structure/B7715899.png)
